molecular formula C13H12N2O2S B404650 N-(4-acetamidophenyl)thiophene-2-carboxamide

N-(4-acetamidophenyl)thiophene-2-carboxamide

Cat. No.: B404650
M. Wt: 260.31g/mol
InChI Key: LDFUCXYCKVBKKJ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)thiophene-2-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a thiophenecarboxamide moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)thiophene-2-carboxamide typically involves the reaction of 4-acetylaminophenylamine with 2-thiophenecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate’s access. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide
  • N-[4-(Acetylamino)phenyl]-2-(ethylamino)acetamide hydrochloride
  • N-[4-(Acetylamino)phenyl]-2-[(2-methylbenzyl)thio]acetamide

Uniqueness

N-(4-acetamidophenyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31g/mol

IUPAC Name

N-(4-acetamidophenyl)thiophene-2-carboxamide

InChI

InChI=1S/C13H12N2O2S/c1-9(16)14-10-4-6-11(7-5-10)15-13(17)12-3-2-8-18-12/h2-8H,1H3,(H,14,16)(H,15,17)

InChI Key

LDFUCXYCKVBKKJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

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